molecular formula C11H15BrN2O2 B3234542 [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid CAS No. 1353977-69-1

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B3234542
CAS No.: 1353977-69-1
M. Wt: 287.15 g/mol
InChI Key: SXABDIWWFZFBQO-UHFFFAOYSA-N
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Description

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a brominated pyridine derivative featuring an isopropyl amino group and an acetic acid moiety. Its structure comprises:

  • A pyridine ring substituted with a bromine atom at position 6.
  • A methyl group at position 3, linked to an isopropyl amino group (-N-CH(CH$3$)$2$).
  • An acetic acid (-CH$_2$COOH) functional group.

Properties

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-8(2)14(7-11(15)16)6-9-3-4-10(12)13-5-9/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXABDIWWFZFBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188487
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-69-1
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Pyridin-3-ylmethyl Intermediate: The brominated pyridine is then reacted with a suitable alkylating agent to form the pyridin-3-ylmethyl intermediate.

    Introduction of Isopropyl-amino Group: The intermediate is further reacted with isopropylamine under controlled conditions to introduce the isopropyl-amino group.

    Acetic Acid Addition: Finally, the compound is treated with acetic acid or an acetic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, while the isopropyl-amino group and acetic acid moiety contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related derivatives, focusing on substituent effects (halogen type, amino group bulk) and physicochemical properties.

2.1. Structural and Physicochemical Differences

The table below summarizes key analogs and their properties:

Compound Name Halogen Amino Substituent Molecular Formula Molecular Weight (g/mol) Predicted LogP* Solubility (Water)
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid Br Isopropyl C${11}$H${16}$BrN$2$O$2$ ~288 1.8–2.2 Low
[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid Cl Isopropyl C${11}$H${16}$ClN$2$O$2$ ~243 1.2–1.6 Moderate
[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid Br Methyl C$9$H${11}$BrN$2$O$2$ 259.10 1.5–1.9 Moderate
[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Br Cyclopropyl C${12}$H${14}$BrN$2$O$2$ ~305 2.0–2.4 Low

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations :

Halogen Effects :

  • Bromine (Br) increases molecular weight and lipophilicity (higher LogP) compared to chlorine (Cl), reducing water solubility. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity in substitution reactions .
  • Chlorinated analogs exhibit lower molecular weights and improved solubility, making them preferable in aqueous-phase applications.

This bulk may reduce binding affinity compared to smaller groups like methyl . Cyclopropyl substituents add rigidity and moderate lipophilicity, balancing steric effects and solubility.

Functional Group Synergy :

  • The acetic acid moiety enables hydrogen bonding and ionic interactions, which may enhance adsorption or coordination properties, as seen in modified biochars (e.g., uranium adsorption via -COO⁻ groups) .

Biological Activity

Overview

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is a novel organic compound characterized by its unique structural features, including a brominated pyridine ring, an isopropyl amino group, and an acetic acid moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in neurological and inflammatory pathways.

The biological activity of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's ability to form stable complexes with biological molecules, while the isopropyl-amino group contributes to its solubility and stability in biological systems. The acetic acid moiety may also play a role in modulating the compound's pharmacokinetic properties.

Biological Activity

Recent studies have indicated that [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is crucial in conditions such as Alzheimer's disease.
  • Anti-inflammatory Activity : It has been observed to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .

Case Studies

  • Cancer Cell Line Study :
    A study evaluated the cytotoxic effects of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid on FaDu hypopharyngeal tumor cells. Results demonstrated a dose-dependent increase in apoptosis compared to standard chemotherapy agents like bleomycin .
  • Neuroprotection :
    In vitro assays revealed that the compound could significantly reduce oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent against neurodegenerative diseases.
  • Inflammation Model :
    Animal models of inflammation showed that administration of the compound reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties and potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acidC11H15BrN2OBrominated pyridine; isopropyl amino groupAnticancer, neuroprotective, anti-inflammatory
[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acidC11H15BrN2ODifferent bromine positionSimilar activity but less potent
2-(2-Bromopyridin-4-YL)acetic acidC7H6BrNO2Lacks isopropyl amino groupReduced biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
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[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid

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